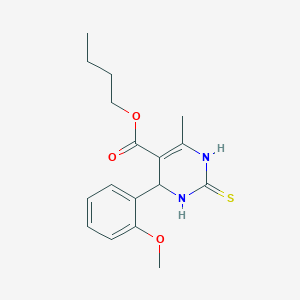
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a tetrahydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo analogs .
生物活性
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 300799-46-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its inhibitory effects on specific enzymes and its cytotoxicity profile.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidone derivatives, characterized by the presence of a thioxo group and a methoxy-substituted phenyl ring. Its molecular formula is C17H22N2O3S, with a molecular weight of 334.43 g/mol. The structural features contribute to its biological properties and interaction with various biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. In vitro assays have demonstrated that the compound exhibits non-competitive inhibition against TP, with an IC50 value indicative of moderate potency:
| Compound | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| This compound | 314.0 ± 0.90 | Non-competitive |
| Standard Inhibitor (7-deazaxanthine) | 41.0 ± 1.63 | Non-competitive |
These findings suggest that the compound could be optimized for further development as an anti-cancer agent by targeting angiogenesis pathways .
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed using the MTT assay on 3T3 mouse fibroblast cells. The results indicated that this compound was non-cytotoxic at concentrations up to 500 µM. This non-toxicity is crucial for its potential therapeutic applications, as it suggests a favorable safety profile in normal cell lines .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and TP. The studies suggest that the compound occupies a position proximal to the catalytic site of TP, which is essential for its inhibitory action. The presence of the methoxy group on the phenyl ring appears to enhance binding affinity and selectivity towards TP .
Case Studies and Research Findings
In a broader context, dihydropyrimidone derivatives have been evaluated for their antioxidant properties alongside their enzyme inhibition capabilities. For instance, compounds similar to this compound were tested for free radical scavenging activities. One study reported that certain derivatives showed significant antioxidant activity with IC50 values comparable to known antioxidants .
特性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |
InChIキー |
YITQOOKFSRLLTK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















